1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the 1,2-dihydropyridine-3-carboxamide class, characterized by a planar six-membered dihydropyridine ring conjugated with a carboxamide group. The 3-fluorophenylmethyl substituent at position 1 introduces electron-withdrawing properties and moderate lipophilicity, while the 2-methoxy-5-methylphenyl group at the carboxamide terminus enhances steric bulk and lipophilic character. Such structural features are critical for modulating target binding affinity and pharmacokinetic properties, particularly in therapeutic contexts such as kinase inhibition or receptor modulation .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-14-8-9-19(27-2)18(11-14)23-20(25)17-7-4-10-24(21(17)26)13-15-5-3-6-16(22)12-15/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZIJSRMYQMWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a Hantzsch pyridine synthesis, where an aldehyde, a β-ketoester, and ammonia or an amine are reacted under acidic conditions.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyridine intermediate in the presence of a palladium catalyst.
Attachment of the methoxy-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the pyridine ring is acylated with a methoxy-methylphenyl chloride in the presence of a Lewis acid catalyst.
Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid group on the pyridine ring to a carboxamide group using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom on the phenyl ring.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Dihydropyridine Core
The target compound’s structural analogs vary primarily in substituent groups on the dihydropyridine ring and the carboxamide-linked aryl moiety. Key comparisons include:
Key Observations :
- Halogen vs. Alkoxy Substituents : Bromine (AZ257) and fluorine (target compound) differ in electronegativity and steric bulk, affecting binding interactions. Fluorine’s smaller size and higher electronegativity favor tighter binding to hydrophobic enzyme pockets compared to bromine .
- Thioether vs.
- Aromatic Planarity : The near-planar conformation observed in ’s N-(3-Bromo-2-methylphenyl) derivative is conserved in the target compound, facilitating π-π interactions with aromatic residues in biological targets .
Biological Activity
The compound 1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Dihydropyridines are primarily known for their calcium channel blocking abilities, which make them useful in treating cardiovascular diseases. However, this specific compound exhibits a broader spectrum of biological activities:
- Antimicrobial Activity : Recent studies have indicated that derivatives of dihydropyridine compounds can exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) against various pathogens, suggesting potential applications in treating infections .
- Antitumor Activity : The compound's structural features may confer antitumor properties. Research has demonstrated that similar dihydropyridine derivatives can inhibit tumor growth in xenograft models. For example, some derivatives have been shown to enhance the efficacy of existing chemotherapeutic agents by modulating drug metabolism .
- Neuroprotective Effects : There is emerging evidence that dihydropyridines possess neuroprotective effects, potentially useful in neurodegenerative diseases. Compounds with similar structures have been reported to reduce oxidative stress and apoptosis in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Like other dihydropyridines, it may act as a calcium channel blocker, influencing intracellular calcium levels and affecting muscle contraction and neurotransmitter release.
- Inhibition of Enzymatic Activity : Some studies suggest that dihydropyridine derivatives can inhibit specific enzymes involved in cancer cell proliferation, such as thymidine phosphorylase .
- Antioxidant Properties : The presence of methoxy and fluorophenyl groups may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- In Vitro Studies : A study evaluating the antimicrobial efficacy of related compounds found that certain derivatives had MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- In Vivo Models : In animal models, compounds similar to the one have been shown to significantly reduce tumor size when administered alongside traditional chemotherapy agents. For instance, a study demonstrated that combining a dihydropyridine derivative with a standard chemotherapeutic agent resulted in a 70% reduction in tumor burden compared to control groups .
- Neuroprotective Research : Investigations into the neuroprotective capabilities revealed that certain dihydropyridine derivatives could reduce neuronal cell death by up to 50% under oxidative stress conditions, suggesting promising applications for neurodegenerative diseases .
Data Table
The following table summarizes key findings related to the biological activities of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
